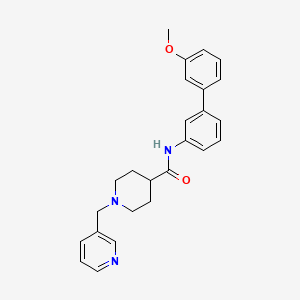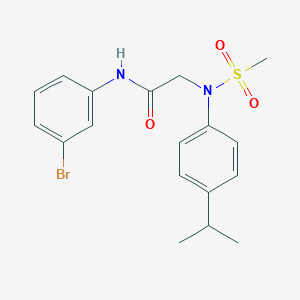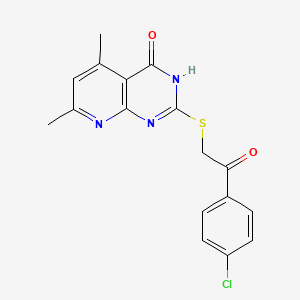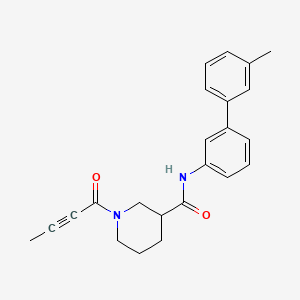![molecular formula C19H16ClN3O4 B6038175 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE](/img/structure/B6038175.png)
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a pyrrole ring substituted with a chlorophenyl group and a furylcarbonyl-piperazino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrole ring with a 3-chlorophenyl group, possibly through a Friedel-Crafts acylation reaction.
Attachment of the Furylcarbonyl-Piperazino Moiety: This step involves the coupling of the pyrrole derivative with a furylcarbonyl-piperazino compound, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-(4-piperazinyl)-1H-pyrrole-2,5-dione: Lacks the furylcarbonyl group.
1-(3-Chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2,5-dione: Contains a morpholine ring instead of a piperazine ring.
1-(3-Chlorophenyl)-3-(4-(2-thienylcarbonyl)piperazino)-1H-pyrrole-2,5-dione: Contains a thienylcarbonyl group instead of a furylcarbonyl group.
Uniqueness
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the furylcarbonyl and piperazino groups, which might confer specific chemical and biological properties not found in similar compounds.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-3-1-4-14(11-13)23-17(24)12-15(18(23)25)21-6-8-22(9-7-21)19(26)16-5-2-10-27-16/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBABKSAIGOICPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)


![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)

![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-pentenamide](/img/structure/B6038151.png)
![5,5-Diethyl-2-[(4-methoxyphenyl)methylimino]-1-methyl-1,3-diazinane-4,6-dione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B6038177.png)

![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)
